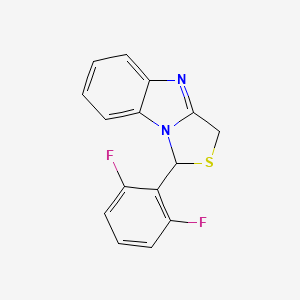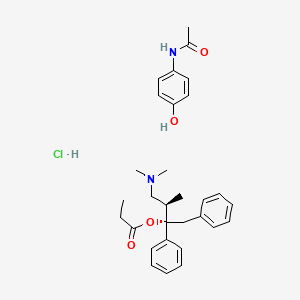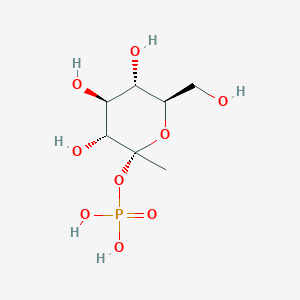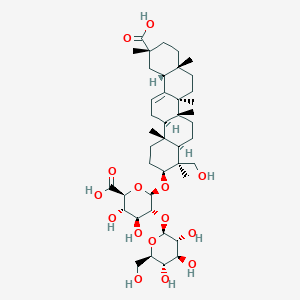
Azukisaponin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azukisaponin III is a triterpene saponin with the molecular formula C42H66O15 . It has an average mass of 810.964 Da and a mono-isotopic mass of 810.440186 Da . It is one of the saponins found in adzuki beans .
Synthesis Analysis
Azukisaponin III is naturally synthesized in adzuki beans (Vigna angularis L.) . The process involves high-performance liquid chromatography with diode array detection and electro spray ionization-tandem multi-stage mass spectrometry (HPLC–DAD–ESI–MSn) for qualitative and quantitative analyses .Molecular Structure Analysis
Azukisaponin III has a complex molecular structure with 20 defined stereocentres . It is characterized by a (3β)-24,29-Dihydroxy-29-oxoolean-12-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranosiduronic acid structure .Physical And Chemical Properties Analysis
Azukisaponin III is soluble in water, with a solubility of 0.2487 mg/L at 25 °C . It has a complex molecular structure with a large number of defined stereocentres .Wissenschaftliche Forschungsanwendungen
Chemical Composition and Isolation
Azukisaponin III is a notable compound isolated from azuki beans, seeds of Vigna angularis. Researchers have investigated the chemical structures of various azukisaponins, including Azukisaponin III. These studies have played a crucial role in understanding the biochemical composition and potential therapeutic applications of these compounds (Kitagawa, Wang, Saito, & Yoshikawa, 1983).
Biological Activities
Azukisaponin III has been identified for its potential biological activities. Notably, it has shown inhibitory effects on nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent. This finding opens avenues for further exploration of Azukisaponin III in the context of inflammatory diseases and conditions (Jiang, Zeng, David, & Massiot, 2014).
Therapeutic Potential
The research on azukisaponins, including Azukisaponin III, has extended into their therapeutic potential. Studies have isolated various saponins from different plant species, including Azukisaponin III, and evaluated their effects. These studies contribute to a deeper understanding of the pharmacological properties of these compounds and their potential applications in medicine and health (Verotta, Guerrini, El-Sebakhy, Assad, Toaima, Radwan, Luo, & Pezzuto, 2002).
Zukünftige Richtungen
Research on Azukisaponin III and other saponins is ongoing, with a focus on understanding their various biological activities and potential therapeutic applications . Future research will likely continue to explore the synthesis, structure, and biological activities of Azukisaponin III, as well as its potential applications in medicine and other fields .
Eigenschaften
CAS-Nummer |
82801-38-5 |
|---|---|
Produktname |
Azukisaponin III |
Molekularformel |
C42H66O15 |
Molekulargewicht |
811 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,11R,12aR,14aR,14bR)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H66O15/c1-37-13-14-38(2,36(52)53)17-21(37)20-7-8-24-39(3)11-10-25(40(4,19-44)23(39)9-12-42(24,6)41(20,5)16-15-37)55-35-32(29(48)28(47)31(56-35)33(50)51)57-34-30(49)27(46)26(45)22(18-43)54-34/h7,21-32,34-35,43-49H,8-19H2,1-6H3,(H,50,51)(H,52,53)/t21-,22+,23+,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,37+,38+,39-,40+,41+,42+/m0/s1 |
InChI-Schlüssel |
FXYSHYMHTAACSV-FTHMGGAWSA-N |
Isomerische SMILES |
C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)C(=O)O |
SMILES |
CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)O |
Kanonische SMILES |
CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



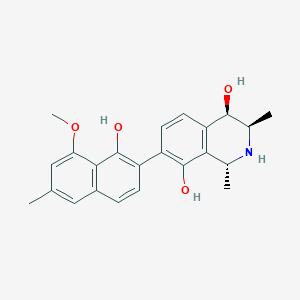
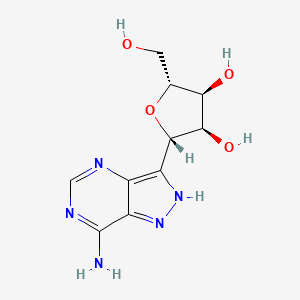
![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide](/img/structure/B1203305.png)
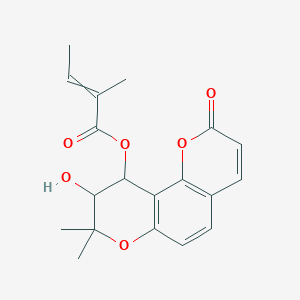
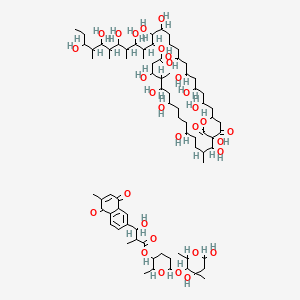
![2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1203311.png)
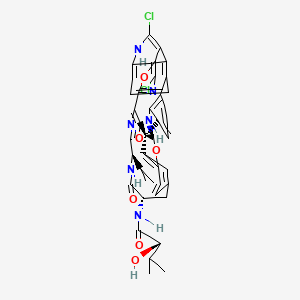
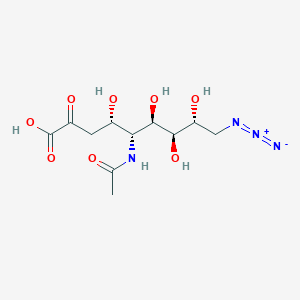
![7-[(1R,2R,3R)-2-[(3S)-3-hydroperoxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1203317.png)
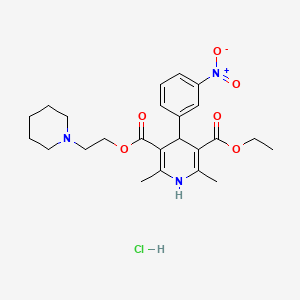
![(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1203320.png)
